Cas no 1042783-01-6 (1-(morpholine-4-sulfonyl)piperidin-3-amine)

1-(morpholine-4-sulfonyl)piperidin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-Piperidinamine, 1-(4-morpholinylsulfonyl)-
- 1-(morpholine-4-sulfonyl)piperidin-3-amine
-
- Inchi: 1S/C9H19N3O3S/c10-9-2-1-3-12(8-9)16(13,14)11-4-6-15-7-5-11/h9H,1-8,10H2
- InChI Key: REVNYTOZZKZUEX-UHFFFAOYSA-N
- SMILES: N1(S(N2CCOCC2)(=O)=O)CCCC(N)C1
1-(morpholine-4-sulfonyl)piperidin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10063-250MG |
1-(morpholine-4-sulfonyl)piperidin-3-amine |
1042783-01-6 | 95% | 250MG |
¥ 1,755.00 | 2023-04-06 | |
Enamine | EN300-146469-0.05g |
1-(morpholine-4-sulfonyl)piperidin-3-amine |
1042783-01-6 | 0.05g |
$851.0 | 2023-06-08 | ||
Enamine | EN300-146469-50mg |
1-(morpholine-4-sulfonyl)piperidin-3-amine |
1042783-01-6 | 50mg |
$851.0 | 2023-09-29 | ||
Enamine | EN300-146469-1000mg |
1-(morpholine-4-sulfonyl)piperidin-3-amine |
1042783-01-6 | 1000mg |
$1014.0 | 2023-09-29 | ||
Enamine | EN300-146469-100mg |
1-(morpholine-4-sulfonyl)piperidin-3-amine |
1042783-01-6 | 100mg |
$892.0 | 2023-09-29 | ||
Enamine | EN300-146469-500mg |
1-(morpholine-4-sulfonyl)piperidin-3-amine |
1042783-01-6 | 500mg |
$974.0 | 2023-09-29 | ||
Enamine | EN300-146469-2500mg |
1-(morpholine-4-sulfonyl)piperidin-3-amine |
1042783-01-6 | 2500mg |
$1988.0 | 2023-09-29 | ||
Enamine | EN300-146469-0.1g |
1-(morpholine-4-sulfonyl)piperidin-3-amine |
1042783-01-6 | 0.1g |
$892.0 | 2023-06-08 | ||
Enamine | EN300-146469-5.0g |
1-(morpholine-4-sulfonyl)piperidin-3-amine |
1042783-01-6 | 5g |
$2940.0 | 2023-06-08 | ||
Enamine | EN300-146469-0.5g |
1-(morpholine-4-sulfonyl)piperidin-3-amine |
1042783-01-6 | 0.5g |
$974.0 | 2023-06-08 |
1-(morpholine-4-sulfonyl)piperidin-3-amine Related Literature
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
3. Back matter
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
Additional information on 1-(morpholine-4-sulfonyl)piperidin-3-amine
Research Brief on 1-(Morpholine-4-sulfonyl)piperidin-3-amine (CAS: 1042783-01-6): Recent Advances and Applications
1-(Morpholine-4-sulfonyl)piperidin-3-amine (CAS: 1042783-01-6) is a structurally unique small molecule that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug discovery. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive compounds targeting various disease pathways, including cancer, infectious diseases, and neurological disorders. This research brief aims to summarize the latest findings related to this compound, focusing on its synthetic routes, biological activities, and therapeutic applications.
The compound's structural features, including the morpholine sulfonyl group and the piperidine amine moiety, contribute to its ability to interact with diverse biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the development of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. Researchers synthesized a series of derivatives by modifying the amine group, leading to compounds with nanomolar inhibitory activity against specific kinase isoforms.
In addition to its applications in oncology, 1-(morpholine-4-sulfonyl)piperidin-3-amine has shown promise in antimicrobial drug development. A recent Bioorganic & Medicinal Chemistry Letters publication reported its incorporation into novel sulfonamide-based antibiotics effective against multidrug-resistant Gram-positive bacteria. The compound's ability to enhance membrane permeability and disrupt bacterial efflux pumps was identified as a key mechanism of action.
From a synthetic chemistry perspective, advances in the preparation of 1042783-01-6 have been achieved through optimized catalytic methods. A 2024 Organic Process Research & Development paper described a scalable, enantioselective synthesis route using asymmetric hydrogenation, achieving >99% ee and 85% overall yield. This improvement addresses previous challenges in obtaining the compound in sufficient quantities for preclinical studies.
Pharmacokinetic studies of derivatives containing this scaffold have revealed favorable drug-like properties, including good oral bioavailability and blood-brain barrier penetration. These characteristics make it particularly valuable for central nervous system (CNS) drug discovery. Current research efforts are exploring its use in developing sigma receptor modulators for neurodegenerative diseases.
In conclusion, 1-(morpholine-4-sulfonyl)piperidin-3-amine represents a promising chemical entity with broad applications in medicinal chemistry. Its versatility as a building block, combined with recent synthetic advancements and demonstrated biological activities, positions it as an important tool for future drug discovery campaigns. Further structure-activity relationship studies and preclinical evaluations are warranted to fully exploit its therapeutic potential.
1042783-01-6 (1-(morpholine-4-sulfonyl)piperidin-3-amine) Related Products
- 2034448-90-1(1-[(4-fluorophenyl)methyl]-3-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}urea)
- 941924-53-4(N-(1,3-benzothiazol-6-yl)-2,5-dichlorobenzamide)
- 1909319-25-0(tert-butyl 4-5-({(benzyloxy)carbonylamino}methyl)-1H-1,2,4-triazol-3-ylpiperidine-1-carboxylate)
- 1089524-17-3(2-(4-chlorophenyl)-N-[2-(2-fluorophenyl)ethyl]ethene-1-sulfonamide)
- 92540-90-4(2-tert-Butyl-1-hexyl-4-phenyl-5H,6H-benzo[h]quinolin-1-ium tetrafluoroborate)
- 932351-59-2(N-(4-chlorophenyl)-2-{4-(3,4-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-ylsulfanyl}acetamide)
- 1546175-39-6(1-(2-(3,4-DIMETHYLPHENOXY)PYRIDIN-4-YL)ETHAN-1-ONE)
- 1250754-10-9(6,6-dioxo-6λ?-thiaspiro[2.5]octane-1-carboxylic acid)
- 1003641-30-2(3-chloro-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide)
- 1355202-02-6(1-(5-(Tert-Butylthio)pyridin-2-yl)-1,2,3,4-tetrahydroquinoline)
